molecular formula C10H10BrN B1280264 3-Bromo-1,2-dimethyl-1H-indole CAS No. 80906-24-7

3-Bromo-1,2-dimethyl-1H-indole

Cat. No. B1280264
CAS RN: 80906-24-7
M. Wt: 224.1 g/mol
InChI Key: IWOBAONZGDLVQJ-UHFFFAOYSA-N
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Description

3-Bromo-1,2-dimethyl-1H-indole is a chemical compound with the molecular formula C10H10BrN . It has a molecular weight of 224.09700 .


Synthesis Analysis

The synthesis of 3-Bromo-1,2-dimethyl-1H-indole involves several steps. One method involves the Fischer indolization of 2-butanone and phenylhydrazine in ethanol, using boron trifluoride etherate as a catalyst .


Molecular Structure Analysis

The molecular structure of 3-Bromo-1,2-dimethyl-1H-indole consists of a bromine atom attached to an indole ring, which is further substituted with two methyl groups .


Chemical Reactions Analysis

Indole derivatives, including 3-Bromo-1,2-dimethyl-1H-indole, are highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation .

Scientific Research Applications

Anticancer Activity

Indole derivatives have been studied for their potential as anticancer agents. A related compound, 3-Bromo-1-Ethyl-1H-Indole , has shown promise in being used in the design of new anti-cancer agents . It’s plausible that 3-Bromo-1,2-dimethyl-1H-indole could also be explored for similar anticancer properties.

Antiviral Activity

Some indole derivatives have been reported to exhibit antiviral activity, particularly against HIV-1 . This suggests that 3-Bromo-1,2-dimethyl-1H-indole might be a candidate for further research in this field.

Antimicrobial Activity

Indoles are known for their antimicrobial properties. The structural similarity of 3-Bromo-1,2-dimethyl-1H-indole to other indoles suggests it could be useful in developing new antimicrobial agents .

Plant Growth Regulation

Indole-3-acetic acid is a plant hormone derived from tryptophan. While 3-Bromo-1,2-dimethyl-1H-indole is not this compound, its indole core suggests potential utility in plant growth and development studies .

properties

IUPAC Name

3-bromo-1,2-dimethylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c1-7-10(11)8-5-3-4-6-9(8)12(7)2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOBAONZGDLVQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70461629
Record name 1H-Indole, 3-bromo-1,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1,2-dimethyl-1H-indole

CAS RN

80906-24-7
Record name 1H-Indole, 3-bromo-1,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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